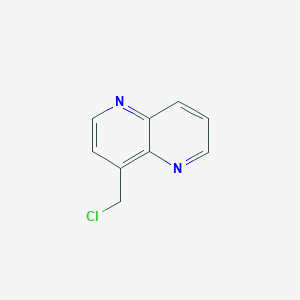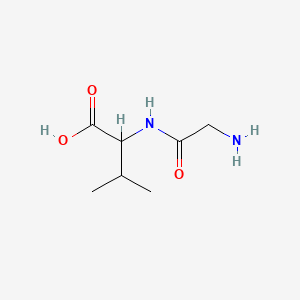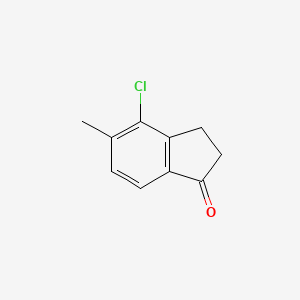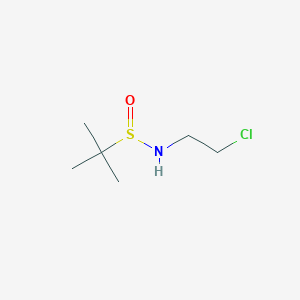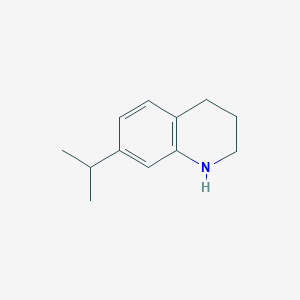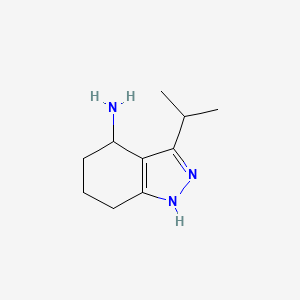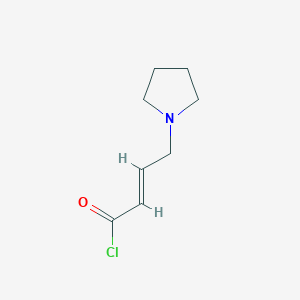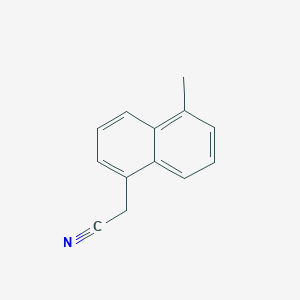
1-Methylnaphthalene-5-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylnaphthalene-5-acetonitrile is an organic compound with the molecular formula C13H11N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a nitrile group attached to the acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-5-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylnaphthalene with acetonitrile in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve the use of a solvent such as methanol or acetonitrile itself .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylnaphthalene-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1-Methylnaphthalene-5-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-methylnaphthalene-5-acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can affect biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
1-Methylnaphthalene: Similar in structure but lacks the nitrile group.
2-Methylnaphthalene: An isomer with the methyl group in a different position.
Naphthaleneacetonitrile: Similar but without the methyl group on the naphthalene ring.
Uniqueness: 1-Methylnaphthalene-5-acetonitrile is unique due to the presence of both a methyl group and a nitrile group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C13H11N |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-(5-methylnaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C13H11N/c1-10-4-2-7-13-11(8-9-14)5-3-6-12(10)13/h2-7H,8H2,1H3 |
Clave InChI |
HSCLGBZOLYSBLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=CC=C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


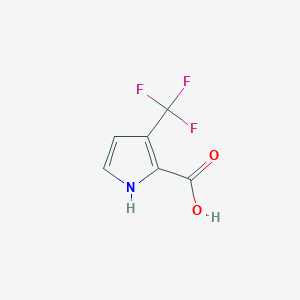
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)
